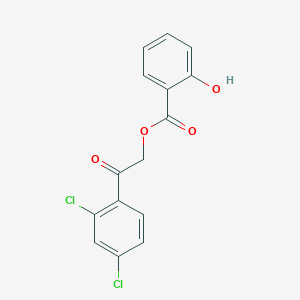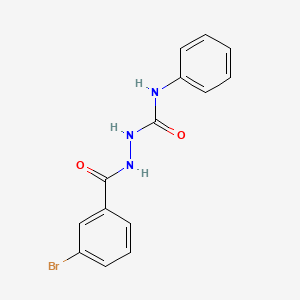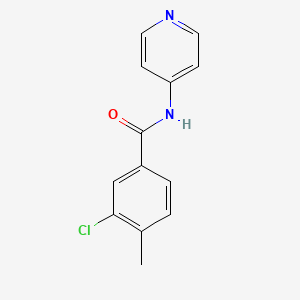
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-3-pyridinylacetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-3-pyridinylacetamide involves several steps including phosphorylations, arenesulphonations, and reactions with various reagents used in oligonucleotide chemistry. Such processes can lead to various side products including fluorescent N-/purin-6-yl/pyridinium salts as noted in the synthesis of related oligonucleotides (Adamiak, Biała, & Skalski, 1985).
Molecular Structure Analysis
The molecular structure of compounds related to 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-3-pyridinylacetamide often includes complex ring systems such as pyridines, pyrimidines, and imidazo[1,2-a]pyridines. These structures can exhibit various chemical properties depending on the functional groups and the overall molecular conformation. Studies on such molecular frameworks provide insights into the structural requirements for biological activity and interaction with biological molecules (Fadda et al., 2015).
Chemical Reactions and Properties
Compounds similar to 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-3-pyridinylacetamide can undergo various chemical reactions, including cycloadditions, transformations under microwave conditions, and interactions with different chemical reagents. These reactions can significantly alter the chemical and physical properties of the compounds, leading to new materials or compounds with different biological activities (Hoogenboom, Moore, & Schubert, 2006).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments, which is essential for drug design and pharmaceutical applications. X-ray crystallography, spectroscopic methods, and computational studies are common techniques used to investigate these properties (Li et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of these compounds in various fields, including as intermediates in chemical syntheses, as well as in medicinal chemistry. Studies often focus on modifications to the chemical structure to enhance desired properties or reduce undesired reactions (Seebach et al., 1993).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Properties
Research has shown that derivatives of purine, including compounds similar to 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-3-pyridinylacetamide, have been synthesized and evaluated for their antimicrobial and antioxidant properties. These compounds exhibited significant activity against Gram-negative and Gram-positive bacteria, and some demonstrated notable antioxidant activity (Verma et al., 2021).
Neuroprotective and MAO-B Inhibitory Activities
A study focused on derivatives of methylxanthine, closely related to the compound , showed potential neuroprotective effects and monoamine oxidase B (MAO-B) inhibitory activities. These findings suggest possible applications in neurological disorders or as a component in treating neurodegenerative diseases (Mitkov et al., 2022).
Antitumor Activity
Another study on similar purine-based compounds reported that they exhibit antitumor activities. These compounds were found to be effective in inhibiting the growth of breast and leukemic cancer cell lines, indicating potential for development into anticancer drugs (Sultani et al., 2017).
Bronchodilating Activity
In the field of respiratory medicine, certain xanthineacetic acid derivatives, closely related to the compound , showed promising bronchodilating activity in vitro. This suggests potential application in treating respiratory disorders like asthma or chronic obstructive pulmonary disease (Peikov et al., 1995).
Crystal Structure Analysis
Studies on the crystal structure of related theophylline salts provide insight into the molecular configurations and interactions of similar compounds. This knowledge is essential for understanding the properties and potential applications of these compounds in pharmaceutical formulations (Buist et al., 2014).
Eigenschaften
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3/c1-18-12-11(13(22)19(2)14(18)23)20(8-16-12)7-10(21)17-9-4-3-5-15-6-9/h3-6,8H,7H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZXBGQHWQVFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(pyridin-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-diethyl-4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5768958.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5768967.png)


![2-{benzyl[4-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5768992.png)



![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5769009.png)

![2-nitrobenzaldehyde [4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5769037.png)


